5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene
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Overview
Description
5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene is a complex organic compound characterized by its unique structure, which includes chloro, nitro, and phenoxy groups attached to a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This core is then functionalized with chloro and nitro groups through a series of substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: This reaction can replace chloro groups with other substituents, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amino derivatives.
Scientific Research Applications
5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the compound’s specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxyquinoline: This compound shares a similar chloro group but has different functional groups and applications.
2-Chloro-4-nitrophenol: This compound has a similar nitro group but lacks the tetrahydronaphthalene core.
Uniqueness
5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene is unique due to its combination of chloro, nitro, and phenoxy groups attached to a tetrahydronaphthalene core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
83054-18-6 |
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Molecular Formula |
C16H13Cl2NO3 |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
5-chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C16H13Cl2NO3/c17-13-6-8-15(12-4-2-1-3-11(12)13)22-16-7-5-10(19(20)21)9-14(16)18/h5-9H,1-4H2 |
InChI Key |
IDCIJNOVKWOFLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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